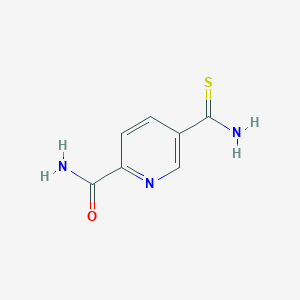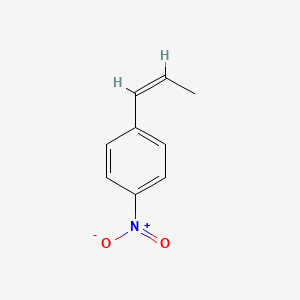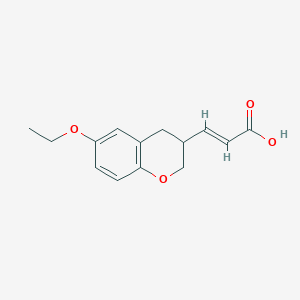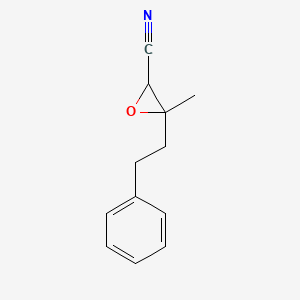
5-Carbamothioylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamothioylpyridine-2-carboxamide is a chemical compound with the molecular formula C₇H₇N₃OS It is a derivative of pyridine, characterized by the presence of a carbamothioyl group at the 5-position and a carboxamide group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamothioylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the carbamothioyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 5-Carbamothioylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
科学的研究の応用
5-Carbamothioylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit mycobacterial membrane protein large 3 (MmpL3), a target in Mycobacterium tuberculosis.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or catalytic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 5-Carbamothioylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the function of mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death . The compound may also interact with other enzymes or receptors, modulating their activity and resulting in various biological effects.
類似化合物との比較
Pyridine-2-carboxamide: Lacks the carbamothioyl group, making it less effective in certain applications.
5-Chloropyridine-2-carboxamide: Contains a chlorine atom instead of the carbamothioyl group, which alters its reactivity and biological activity.
Pyridine-2-yl-methylene hydrazine carboxamide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 5-Carbamothioylpyridine-2-carboxamide is unique due to the presence of both carbamothioyl and carboxamide groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit mycobacterial membrane protein large 3 (MmpL3) makes it a promising candidate for anti-tubercular drug development .
特性
CAS番号 |
1303890-29-0 |
|---|---|
分子式 |
C7H7N3OS |
分子量 |
181.22 g/mol |
IUPAC名 |
5-carbamothioylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)5-2-1-4(3-10-5)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |
InChIキー |
JVRSNRXSOYFBMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=S)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)









![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
